molecular formula C9H8BrFO2 B6356543 Methyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1538333-27-5

Methyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No. B6356543
CAS RN: 1538333-27-5
M. Wt: 247.06 g/mol
InChI Key: IEKHCNNINMZKEV-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-fluoro-3-methylbenzoate” is a chemical compound with the CAS Number: 1805501-44-3 . It has a molecular weight of 247.06 . The IUPAC name for this compound is "methyl 5-bromo-3-fluoro-2-methylbenzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-fluoro-3-methylbenzoate” can be represented by the InChI code: 1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 . This indicates the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-fluoro-3-methylbenzoate” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Organic Synthesis and Drug Development

Compounds similar to Methyl 5-bromo-2-fluoro-3-methylbenzoate often serve as key intermediates in the synthesis of pharmaceuticals and complex organic molecules. For instance, the development of practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of bromo-fluoro substituted compounds in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009). These methodologies often involve cross-coupling reactions, highlighting the role of such intermediates in creating more complex structures for therapeutic purposes.

Environmental Impact and Toxicology

Research into the environmental fate, toxicity, and biodegradation of chemical compounds, including those related to flame retardants and antimicrobials, provides insight into the broader implications of chemical use and disposal. For example, studies on the occurrence, fate, and behavior of parabens in aquatic environments and the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans inform our understanding of the persistence and impact of synthetic chemicals in the environment (Haman, Dauchy, Rosin, & Munoz, 2015). These studies underscore the importance of assessing the ecological and health risks associated with the use of such chemicals.

Antimicrobial Properties

Compounds like methyl paraben, although not directly related to Methyl 5-bromo-2-fluoro-3-methylbenzoate, demonstrate the antimicrobial properties that some esters of p-hydroxybenzoic acid possess. Understanding the antimicrobial effectiveness, mechanisms of action, and potential for inducing microbial resistance of such compounds is crucial for their safe and effective use in various applications, including pharmaceuticals and consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fumes and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKHCNNINMZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluoro-3-methylbenzoate

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